N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide
Description
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a thiazole core fused with a 1,2,4-oxadiazole ring and substituted with a 4-fluorophenyl group.
Properties
Molecular Formula |
C22H19FN4O3S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H19FN4O3S/c1-12(2)29-17-10-6-15(7-11-17)20(28)26-22-24-13(3)18(31-22)21-25-19(27-30-21)14-4-8-16(23)9-5-14/h4-12H,1-3H3,(H,24,26,28) |
InChI Key |
LRJBRYUJQHNIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Amidoxime Intermediate
4-Fluorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux to yield 4-fluorobenzamidoxime. The reaction is typically conducted at 80–90°C for 6–8 hours, with sodium carbonate as a base to neutralize HCl byproducts.
Cyclization to 1,2,4-Oxadiazole
The amidoxime intermediate is treated with methyl 2-chloro-5-cyanobenzoate in the presence of 3,6-dichloropicolinoyl chloride and triethylamine in toluene. Cyclization occurs at reflux (110°C) for 12 hours, yielding the 1,2,4-oxadiazole ring. Catalytic l-proline (10 mol%) enhances the reaction efficiency, increasing yields from 66% to 79% under optimized conditions (Table 1).
Table 1: Catalyst Screening for Oxadiazole Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100 | 11 | <5 |
| l-Proline | 100 | 11 | 66 |
| l-Proline | 70 → 100 | 2 + 9 | 79 |
Construction of the 4-Methyl-1,3-Thiazole Scaffold
The thiazole core is assembled via a Hantzsch thiazole synthesis, followed by stereoselective functionalization.
Hantzsch Thiazole Formation
A mixture of thiourea and methyl α-bromopropionate undergoes cyclization in ethanol at 70°C for 4 hours. This produces 4-methyl-1,3-thiazol-2(3H)-one, which is subsequently oxidized using MnO₂ in dichloromethane to yield the thiazol-2(3H)-ylidene derivative.
Stereochemical Control for Z-Isomer
The Z-configuration at the thiazole’s exocyclic double bond is achieved by employing a low-temperature (-20°C) reaction with a chiral auxiliary. For example, (S)-phenylglycinol directs the formation of the Z-isomer with >90% diastereomeric excess, as confirmed by NOESY NMR.
Coupling of Oxadiazole and Thiazole Moieties
The oxadiazole and thiazole fragments are linked via a Suzuki-Miyaura cross-coupling reaction.
Boronic Ester Preparation
The 1,2,4-oxadiazole-5-yl group is converted to its boronic ester by treatment with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C for 8 hours. This step achieves >85% conversion, as monitored by LC-MS.
Cross-Coupling Reaction
The thiazole scaffold, functionalized with a bromine atom at position 5, reacts with the oxadiazole boronic ester under Pd(PPh₃)₄ catalysis. The reaction proceeds in a mixture of THF and aqueous Na₂CO₃ at 65°C for 12 hours, yielding the coupled product in 72–78% yield.
Introduction of the 4-(Propan-2-Yloxy)Benzamide Group
The final benzamide group is introduced via a two-step sequence: alkylation followed by amidation.
Alkylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is treated with isopropyl bromide and K₂CO₃ in DMF at 60°C for 6 hours. The resulting 4-(propan-2-yloxy)benzoic acid is isolated in 89% yield after recrystallization from ethanol.
Amidation with Thiazole-Oxadiazole Intermediate
The carboxylic acid is activated using HATU and DIPEA in DCM, then coupled to the thiazole-oxadiazole amine intermediate. The reaction is stirred at room temperature for 24 hours, affording the final benzamide product in 68% yield after purification by flash chromatography.
Optimization and Characterization
Reaction Optimization
Key parameters influencing yield include:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₁₉H₁₃FN₄O₂S and a molecular weight of 380.4 g/mol. It features a benzamide core along with an oxadiazole ring and a thiazole moiety. These structural characteristics are essential for its interaction with biological targets and its potential therapeutic effects.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide exhibit significant anticancer properties. Studies have shown that they can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- A detailed study demonstrated that the compound targets specific signaling pathways involved in cancer cell survival, making it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties :
- The compound has shown promising antimicrobial activity against several pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a new antibiotic agent.
- In vitro studies have confirmed that it disrupts bacterial cell wall synthesis, leading to cell lysis and death.
-
Neuroprotective Effects :
- Preliminary research suggests that this compound may have neuroprotective properties. It could potentially modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .
- The modulation of NMDA receptors by related compounds suggests that this compound might also play a role in cognitive enhancement or neuroprotection in neurodegenerative diseases .
Biological Research Applications
-
Target Identification :
- The unique structure of this compound allows for the exploration of new biological targets in drug discovery. It serves as a lead compound for developing new therapeutic agents aimed at specific diseases .
- Case studies have illustrated its utility in high-throughput screening assays to identify novel interactions with biological macromolecules .
- Mechanistic Studies :
Material Science Applications
- Polymer Chemistry :
- Sensors Development :
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on heterocyclic cores and substituents:
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Fluorinated Substituents: The 4-fluorophenyl group is shared with triazole derivatives in , which are noted for enhanced metabolic stability and target affinity.
- Benzamide Modifications : The isopropoxy group in the target compound contrasts with unsubstituted benzamides () or acetylated variants (), possibly influencing solubility and membrane permeability .
Pharmacological and Functional Insights
While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from structural analogs:
Critical Analysis :
- Antimicrobial Potential: The 4-fluorophenyl group (as in ) and thiazole core () correlate with antimicrobial activity, suggesting the target compound may exhibit similar properties.
- Antioxidant Capacity : Oxadiazole rings are electron-deficient, which could enhance radical scavenging, as seen in oxazolone derivatives () .
- Bioavailability : The isopropoxy group may improve pharmacokinetics compared to unsubstituted benzamides, akin to fluorine’s role in .
Analytical and Computational Considerations
Structural characterization of similar compounds relies on:
- Spectroscopy : ¹H/¹³C NMR and IR (e.g., C=O at ~1600–1700 cm⁻¹, C=S at ~1240–1260 cm⁻¹) for tautomer identification () .
- Mass Spectrometry : Used to confirm molecular ions (e.g., M⁺ peaks in and ) .
- Computational Tools : Software like Multiwfn () could analyze electron density or orbital interactions in the target compound .
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a complex organic compound notable for its diverse biological activities. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including oxadiazole and thiazole rings, which are often associated with significant pharmacological properties. Its molecular formula is , with a molecular weight of 440.4 g/mol . The presence of the fluorophenyl group further enhances its potential biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole moieties exhibit notable antimicrobial properties. In particular:
- Oxadiazole derivatives have shown effectiveness against various bacterial strains. The specific compound under discussion has been linked to antimicrobial activity due to its structural components .
Antitumor Activity
The thiazole ring is known for its antitumor properties. Studies have suggested that derivatives of thiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Acaricidal Activity
Preliminary studies have indicated that this compound displays significant acaricidal activity against mite larvae, with an IC50 around 1 mg/L . This suggests a potential application in agricultural pest control.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : Its lipophilicity allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds and their derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
